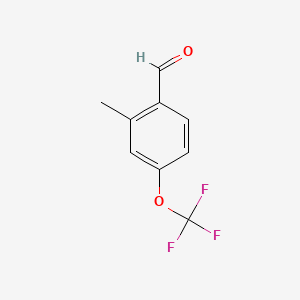

2-Methyl-4-(trifluoromethoxy)benzaldehyde

Overview

Description

2-Methyl-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It is a unique chemical used in laboratory settings .

Molecular Structure Analysis

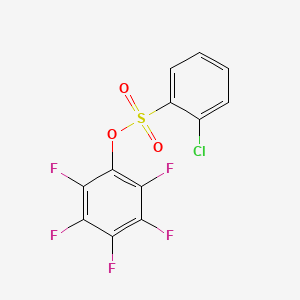

The molecular formula of 2-Methyl-4-(trifluoromethoxy)benzaldehyde is C9H7F3O3 . The SMILES string representation is COc1cc(OC(F)(F)F)ccc1C=O . This compound contains a benzene ring with a trifluoromethoxy group and a methyl group attached to it.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde include a molecular weight of 220.15 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Properties

- Optical Properties in Metal Complexes : 2-Methyl-4-(trifluoromethoxy)benzaldehyde has been utilized in synthesizing aluminum and zinc complexes with enhanced optical and thermal properties. These complexes demonstrated significant thermal stability and emitted blue-green light, highlighting their potential in material science applications (Barberis & Mikroyannidis, 2006).

Chemical Reactions and Catalysis

Asymmetric Catalysis : The compound has been used in studies exploring asymmetric reactions, such as the addition of dimethylzinc to benzaldehyde, catalyzed by chiral compounds. This research contributes to understanding enantioselective synthesis, a crucial aspect of pharmaceutical production (Yamakawa & Noyori, 1999).

Synthesis of Fluorinated Polymers : The fluorinated benzaldehyde variant has been key in synthesizing microporous polyaminal networks. These networks show promise for carbon dioxide adsorption, indicating potential applications in environmental technology and gas separation processes (Li, Zhang, & Wang, 2016).

Synthesis of High-Density Aviation Fuels : It has been involved in the development of processes for creating high-density jet fuel from methyl benzaldehydes, which can be derived from lignocellulose. This research contributes to sustainable fuel development (Xu et al., 2018).

Analytical and Spectroscopic Applications

Electrosynthesis Studies : The compound has also been a subject in electrosynthesis studies, such as the electrochemical reduction of benzaldehyde. This research provides insights into the electrochemical behaviors of organic compounds (Doherty & Brooks, 2004).

Synthesis of Labeled Benzaldehydes : It plays a role in the synthesis of isotopically labeled benzaldehydes, which are crucial for studying reaction mechanisms and pathways in organic and medicinal chemistry (Boga, Alhassan, & Hesk, 2014).

Materials Science and Polymer Chemistry

Polymer-supported Redox Catalysts : Its derivatives have been used in creating polymer-supported redox catalysts, suggesting applications in polymer chemistry and electroorganic synthesis (Wend & Steckhan, 1997).

Chemosensors for pH Discrimination : Derivatives of methyl-4-trifluoromethylbenzaldehyde have been developed as chemosensors, capable of differentiating pH environments, which can be used in biomedical applications like distinguishing cancer cells from normal cells (Dhawa et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPTUKVDAYQHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382568 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)benzaldehyde | |

CAS RN |

886763-07-1 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)